molecular formula C16H19N3O4S2 B2917324 N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 2034556-03-9

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2917324
CAS No.: 2034556-03-9
M. Wt: 381.47
InChI Key: XVFRFFJIRHFSME-UHFFFAOYSA-N
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Description

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a synthetic small molecule characterized by a 2,3-dihydrobenzofuran sulfonamide core linked to a 1,2,4-oxadiazole moiety substituted with a thian-4-yl (tetrahydrothiopyran) group. The 1,2,4-oxadiazole ring, a bioisostere for ester or amide groups, contributes to metabolic stability and target affinity. The thian-4-yl substituent introduces a sulfur-containing heterocycle, which may influence lipophilicity and pharmacokinetic properties .

Properties

IUPAC Name

N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S2/c20-25(21,13-1-2-14-12(9-13)3-6-22-14)17-10-15-18-16(19-23-15)11-4-7-24-8-5-11/h1-2,9,11,17H,3-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVFRFFJIRHFSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1C2=NOC(=N2)CNS(=O)(=O)C3=CC4=C(C=C3)OCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Mechanism of Action

The mechanism of action of N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Differences :

  • The target compound’s thian-4-yl group may improve membrane permeability compared to fluorophenyl or ethyl-phenyl groups due to moderate lipophilicity.
  • The sulfonamide linker in the target compound likely enhances solubility relative to carboxamide or tetrazole-based analogues .

Thiazole Derivatives

Thiazole-containing compounds, such as (4S,5S)-Thiazol-5-ylmethyl 4-benzyl-5-{(S)-2-[(S)-4-isopropyl-2,5-dioxoimidazolidin-1-yl]-3-phenylpropyl}-2-oxooxazolidine-3-carboxylate (), exhibit structural complexity with multiple stereocenters. Thiazoles differ from oxadiazoles in electronic properties (sulfur vs. For example, 2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide () combines a thiazolo-pyridine core with a sulfonamide group, showing enhanced aromatic stacking but reduced polarity compared to the target compound’s dihydrobenzofuran-oxadiazole system .

Sulfonamide-Based Compounds

Sulfonamide derivatives like N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)ethanesulfonamide () prioritize nitrogen-rich heterocycles for target engagement. In contrast, the target compound’s dihydrobenzofuran core offers a unique balance of rigidity and oxygen-mediated hydrogen bonding, which may improve selectivity for specific enzymes or receptors .

Structural and Pharmacological Data Comparison

Compound Name Core Structure Key Functional Groups Pharmacological Notes Reference
N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide Dihydrobenzofuran-sulfonamide 1,2,4-Oxadiazole, Thian-4-yl, Sulfonamide Hypothesized enhanced solubility and stability
3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylphenyl)piperidine-1-carboxamide Piperidine-carboxamide Fluorophenyl, Oxadiazole High antituberculosis binding affinity
2-fluoro-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide Thiazolo-pyridine Thiazole, Fluoroarene Potential kinase inhibition

Biological Activity

N-{[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydro-1-benzofuran-5-sulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological mechanisms, and relevant case studies, emphasizing its pharmacological properties.

Chemical Structure and Properties

Molecular Formula: C16H19N3O4S2
CAS Number: 2034556-03-9
Molecular Weight: 371.47 g/mol

The compound consists of several functional groups that contribute to its biological activity:

  • Thian Ring: A sulfur-containing heterocycle that enhances the electronic properties.
  • Oxadiazole Moiety: Known for diverse pharmacological properties, including antimicrobial and anti-inflammatory effects.
  • Benzofuran Structure: Provides stability and potential interactions with biological targets.

Synthesis

The synthesis of this compound can be approached through various synthetic strategies. A general synthetic route may include:

  • Formation of the Oxadiazole Ring: Achieved by reacting thiosemicarbazide with appropriate carboxylic acid derivatives under oxidative conditions.
  • Attachment of the Thian Group: Introduced via nucleophilic substitution using a suitable thian precursor.
  • Formation of the Sulfonamide Linkage: Coupling the oxadiazole-thian intermediate with benzofuran under amide bond-forming conditions.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • The oxadiazole ring can modulate enzyme or receptor activity.
  • The thian group may enhance binding affinity to biological targets.
  • The benzofuran structure contributes to overall stability and reactivity.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological activities:

Activity TypeDescription
AntimicrobialEffective against a range of bacteria and fungi.
Anti-inflammatoryInhibits inflammatory pathways in vitro.
AnticancerShows potential in inhibiting cancer cell proliferation in preliminary studies.

Case Studies

Several studies have highlighted the biological efficacy of related compounds:

  • Antimicrobial Activity Study:
    • A study demonstrated that oxadiazole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The presence of the thian ring enhanced this effect, suggesting a synergistic interaction within the compound's structure.
  • Anti-inflammatory Mechanism:
    • Research indicated that similar sulfonamide compounds effectively inhibited the production of pro-inflammatory cytokines in vitro. This suggests potential applications in treating inflammatory diseases.
  • Anticancer Potential:
    • Preliminary findings showed that derivatives containing oxadiazole moieties could induce apoptosis in cancer cell lines, highlighting their potential as anticancer agents.

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